molecular formula C14H16N2O3 B13127516 Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate

Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate

Cat. No.: B13127516
M. Wt: 260.29 g/mol
InChI Key: QJXPRKRBHNBXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate typically involves the condensation of an indole derivative with a morpholine derivative under specific reaction conditions. One common method involves the use of indole-6-carboxylic acid as a starting material, which is then esterified to form the methyl ester. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The morpholine ring can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-(morpholin-3-yl)-1H-indole-6-carboxylate is unique due to its specific structure, which combines the indole core with a morpholine ring and a carboxylate ester group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 3-morpholin-3-yl-1H-indole-6-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-18-14(17)9-2-3-10-11(7-16-12(10)6-9)13-8-19-5-4-15-13/h2-3,6-7,13,15-16H,4-5,8H2,1H3

InChI Key

QJXPRKRBHNBXEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3COCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.